LY255283

Catalog No.
S533988
CAS No.
117690-79-6
M.F
C19H28N4O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY255283

CAS Number

117690-79-6

Product Name

LY255283

IUPAC Name

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)

InChI Key

WCGXJPFHTHQNJL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C

Solubility

Soluble in DMSO

Synonyms

(1-(5-ethyl-2-hydroxy-4-(6-methyl-6-(1H-tetrazol-5-yl)heptyloxy)phenyl)ethanone), LY 255283, LY-255283, LY255283

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C

Description

The exact mass of the compound 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone is 360.2161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Research

Scientific Field

Respiratory Medicine

Application Summary

LY255283 is utilized to investigate its effects on lung tissue, particularly in conditions like acute respiratory distress syndrome (ARDS).

Experimental Procedures

In animal models, LY255283 is administered at varying doses to evaluate its impact on lung function and inflammation.

Results

Studies have shown that LY255283 can ameliorate symptoms of ARDS in pigs, potentially by inhibiting the recruitment of activated polymorphonuclear leukocytes (PMNs) into the alveoli .

Cardiovascular Research

Scientific Field

Cardiology

Application Summary

The compound’s role in cardiovascular diseases is explored, given the involvement of LTB4 in atherosclerosis and other inflammatory cardiovascular conditions.

Experimental Procedures

LY255283 is applied to models of cardiovascular disease to assess its therapeutic potential.

Results

The results suggest that LY255283 may have a protective effect against the progression of certain cardiovascular diseases .

Neurological Research

Scientific Field

Neurology

Application Summary

The neuroprotective effects of LY255283 are studied in the context of neuroinflammation and neurodegenerative diseases.

Experimental Procedures

Neuronal cultures or animal models with induced neuroinflammation are treated with LY255283 to observe its effects.

Results

Preliminary data indicate that LY255283 might reduce neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .

Dermatological Research

Scientific Field

Dermatology

Application Summary

LY255283 is researched for its potential use in treating inflammatory skin conditions such as psoriasis and eczema.

Experimental Procedures

Topical formulations containing LY255283 are applied to affected skin areas in animal models or cell cultures.

Results

Findings suggest that LY255283 can decrease skin inflammation and may improve symptoms of certain dermatological conditions .

LY255283 is a synthetic compound recognized for its role as a selective antagonist of the leukotriene B4 receptor, specifically the BLT2 receptor. Its chemical structure is characterized by the presence of a tetrazole ring, which contributes to its biological activity. The compound has the following chemical name: 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone, and its CAS number is 117690-79-6. LY255283 has been studied extensively for its potential therapeutic applications in conditions characterized by inflammation and immune responses, particularly those involving leukotrienes, which are lipid mediators involved in various inflammatory processes .

The reactivity of LY255283 primarily involves its interactions with leukotriene B4 and its receptors. As a competitive antagonist, it displaces radiolabeled leukotriene B4 from its binding sites on guinea pig lung membranes, demonstrating an inhibitory effect with an IC50 value of approximately 100 nM . The compound's interactions with thiols and other nucleophiles have also been explored, indicating potential pathways for further chemical modifications or derivatizations to enhance its pharmacological profile .

LY255283 exhibits significant biological activity as an antagonist of the BLT2 receptor. Its mechanism of action involves blocking the binding of leukotriene B4, a potent pro-inflammatory mediator, thereby reducing inflammatory responses in various tissues. Research has shown that LY255283 can effectively inhibit bronchoconstriction and other pulmonary actions induced by leukotriene B4 in animal models . The compound's ability to modulate immune responses makes it a candidate for treating conditions such as asthma and other inflammatory diseases.

The synthesis of LY255283 involves several steps that typically include the formation of the tetrazole ring and subsequent modifications to achieve the desired functional groups. While specific synthetic routes may vary, common methods include:

  • Formation of the Tetrazole Ring: This may involve cyclization reactions using hydrazine derivatives and carbonyl compounds.
  • Alkylation Steps: Introducing ethyl and heptyl groups through alkylation reactions.
  • Final Functionalization: Modifying hydroxyl and ether functionalities to enhance receptor binding affinity.

Detailed synthetic protocols can be found in specialized chemical literature .

LY255283 has potential applications in pharmacology, particularly in treating inflammatory diseases. Its role as a leukotriene B4 receptor antagonist positions it as a candidate for:

  • Asthma Management: Reducing bronchial inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease: Mitigating symptoms associated with chronic inflammation.
  • Other Inflammatory Conditions: Such as rheumatoid arthritis or psoriasis, where leukotrienes play a significant role.

Research continues to explore its efficacy and safety in clinical settings .

Studies have investigated the interaction of LY255283 with various biological systems to understand its pharmacodynamics better. Notably:

  • In Vivo Studies: Animal models have demonstrated that LY255283 effectively reduces inflammation mediated by leukotriene B4.
  • Receptor Binding Studies: The compound shows high specificity for the BLT2 receptor compared to other receptors, underscoring its potential therapeutic advantages .

These studies contribute to understanding how LY255283 might be used effectively in clinical practice.

LY255283 shares structural and functional similarities with several other leukotriene receptor antagonists. Here are some notable compounds for comparison:

Compound NameChemical StructureMechanism of ActionUnique Features
MontelukastNot specifiedCysteinyl leukotriene receptor antagonistWidely used for asthma treatment
ZafirlukastNot specifiedCysteinyl leukotriene receptor antagonistSimilar application but different receptor target
PranlukastNot specifiedCysteinyl leukotriene receptor antagonistSelective for cysteinyl receptors

Uniqueness of LY255283: Unlike these compounds, LY255283 specifically targets the BLT2 receptor rather than cysteinyl receptors, making it potentially more effective in certain inflammatory conditions where leukotriene B4 is predominant .

LY255283 demonstrates selective antagonism of the leukotriene B4 receptor subtype 2 (BLT2), exhibiting markedly different binding affinities for the two primary leukotriene B4 receptor subtypes [1] [2] [3]. The compound displays a competitive inhibitory concentration 50 (IC50) value of approximately 1 micromolar for human recombinant BLT2 receptors, while showing substantially reduced potency at BLT1 receptors with IC50 values greater than 10 micromolar [1] [2] [3] [4] [5]. This 10-fold selectivity difference establishes LY255283 as a BLT2-preferential antagonist, though complete selectivity is not achieved at higher concentrations.

Binding kinetic studies using membrane fractions from Chinese hamster ovary cells stably expressing either BLT1 or BLT2 receptors have revealed that LY255283 functions as a non-competitive antagonist for BLT1 and a competitive antagonist for BLT2 [6] [7]. The compound's selectivity profile becomes particularly relevant in physiological contexts, as demonstrated in human rheumatoid arthritis synovial fluid neutrophils, where LY255283 only effectively inhibits calcium mobilization when concentrations reach levels sufficient to also inhibit BLT1 receptors [8]. This concentration-dependent loss of selectivity indicates that the therapeutic window for BLT2-specific effects requires careful dose optimization.

The molecular basis for this selectivity appears to involve differential binding interactions with the two receptor subtypes. Competitive binding assays have demonstrated that LY255283 displaces tritiated leukotriene B4 from BLT2 with significantly higher affinity than from BLT1, with binding studies in CHO-BLT2 cells showing IC50 values of approximately 950 nanomolar [9] [7]. The selectivity pattern extends to functional responses, where BLT2-mediated cellular functions are inhibited at concentrations that leave BLT1-mediated responses largely intact.

Competitive Displacement of [³H]LTB4 Binding

LY255283 effectively displaces radiolabeled leukotriene B4 from its binding sites through competitive inhibition mechanisms [10] [11] [12]. In guinea pig lung membrane preparations, LY255283 displaces [³H]LTB4 with a pKi value of 7.0, demonstrating significant binding affinity for leukotriene B4 receptor sites [11]. The competitive nature of this displacement indicates that LY255283 binds to the same receptor site as the endogenous ligand, competing for occupancy based on relative concentrations and affinities.

Detailed binding studies have characterized the displacement kinetics across different tissue preparations. In human neutrophil membrane preparations, LY255283 demonstrates potent inhibition of [³H]LTB4 binding with dose-dependent effects [13]. The displacement curves follow classical competitive inhibition patterns, exhibiting rightward shifts in the presence of increasing concentrations of unlabeled leukotriene B4, consistent with competitive antagonism mechanisms.

The displacement efficacy varies across different cellular contexts and receptor expression levels. Studies using CHO cells stably expressing BLT2 receptors have shown that LY255283 produces dose-dependent displacement of [³H]LTB4 binding with high reproducibility [7]. The binding displacement demonstrates saturable kinetics, reaching maximum displacement at concentrations where LY255283 occupies the majority of available receptor sites. This competitive displacement pattern provides the molecular foundation for the compound's antagonist properties in functional assays.

Radioligand binding experiments have also revealed that the displacement of [³H]LTB4 by LY255283 follows Michaelis-Menten kinetics, with apparent Kd values reflecting the competitive interaction between the antagonist and radioligand [11]. The displacement profiles show steep concentration-response relationships, indicating cooperative binding characteristics typical of G-protein coupled receptor systems.

Inhibition of 5-Lipoxygenase Pathway Metabolites

While LY255283 does not directly inhibit 5-lipoxygenase enzyme activity, it significantly modulates the production of 5-lipoxygenase pathway metabolites through receptor-mediated mechanisms [11] [14]. Studies have demonstrated that LY255283 inhibits the production of leukotriene B4 in human peripheral blood polymorphonuclear leukocytes and monocytes activated by calcium ionophore A23187 [14] [15]. This inhibition occurs through antagonism of leukotriene B4 receptors rather than direct enzymatic interference.

The compound's effects on metabolite production involve disruption of positive feedback loops within the 5-lipoxygenase pathway. Research has shown that LY255283 treatment suppresses both 5-lipoxygenase and leukotriene A4 hydrolase messenger ribonucleic acid expression in cells exposed to intermittent hypoxia, suggesting that BLT2 receptor antagonism can modulate the transcriptional regulation of key biosynthetic enzymes [16]. This feedback inhibition mechanism operates through BLT1 and BLT2 receptor pathways that normally amplify leukotriene production.

In human monocytes activated by ionophore, LY255283 also inhibits the production of thromboxane B2, indicating broader effects on arachidonic acid metabolism beyond the direct leukotriene pathway [14]. This suggests that BLT receptor antagonism can influence cyclooxygenase pathway products through interconnected signaling mechanisms. The inhibition of thromboxane production may involve interference with calcium-dependent phospholipase A2 activation, which serves as a common regulatory point for multiple eicosanoid pathways.

Mechanistic studies have proposed that LY255283 may inhibit the production of leukotriene B4 and thromboxane A2 by antagonizing the effect of ionophore-induced leukotriene B4 on 5-lipoxygenase and cyclooxygenase enzymes in human peripheral blood cells [14]. This indirect modulation represents a receptor-mediated regulatory mechanism rather than direct enzyme inhibition, distinguishing LY255283 from compounds that directly target biosynthetic enzymes.

Modulation of Calcium Ionophore-Induced Signaling

LY255283 demonstrates significant inhibitory effects on calcium ionophore-induced cellular signaling cascades [17] [8] [13]. In studies using calcium ionophore A23187, LY255283 at concentrations of 1 micromolar effectively blocks the production of leukotriene B4 and attenuates associated calcium mobilization responses [17] [15]. The compound's effects on calcium signaling appear to involve multiple interconnected mechanisms that disrupt the normal cellular response to ionophore stimulation.

Flow cytometric analyses have revealed that LY255283 inhibits calcium mobilization in human neutrophils in a concentration-dependent manner [13] [18]. The inhibition affects both the magnitude and kinetics of intracellular calcium increases induced by various stimuli, including leukotriene B4 itself and calcium ionophores. Studies in human synovial fluid neutrophils from rheumatoid arthritis patients have shown that LY255283 antagonizes calcium flux with selectivity patterns that depend on the concentration used and the specific receptor subtype involved [8].

The modulation of calcium signaling by LY255283 involves interference with calcium entry pathways rather than effects on intracellular calcium stores. Research has demonstrated that the compound mimics the effects of leukotriene B4 antibodies in reducing calcium uptake by platelet-activating factor-activated neutrophils [17]. This suggests that LY255283 interrupts autocrine and paracrine signaling loops where endogenously produced leukotriene B4 amplifies calcium responses through BLT receptor activation.

Mechanistic investigations have shown that LY255283 prevents secondary calcium waves that are typically triggered by leukotriene B4 production following initial ionophore stimulation [17]. The compound's ability to block these secondary responses indicates that it effectively interrupts the leukotriene B4-mediated amplification of calcium signaling cascades. Studies using purified leukotriene B4 addition have confirmed that LY255283's effects on calcium mobilization can be overcome by exogenous leukotriene B4, supporting a competitive antagonism mechanism at the receptor level [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

360.21614077 g/mol

Monoisotopic Mass

360.21614077 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H037W1I5AL

MeSH Pharmacological Classification

Leukotriene Antagonists

Other CAS

117690-79-6

Wikipedia

LY255283
Ly-255283

Dates

Last modified: 08-15-2023
1: Uğur M, Melli M. Inhibitory effect of LY 255283 on the synthesis of leukotriene B(4) and thromboxane A(2) in human peripheral blood polymorphonuclear leukocytes and monocytes. Mediators Inflamm. 1993;2(6):407-9. PubMed PMID: 18475555; PubMed Central PMCID: PMC2365434.

Explore Compound Types